16-Anhydro Digitalin

Pharmacognosy Natural Product Chemistry Glycoside Stability

Researchers studying cardiac glycoside SAR or chemotaxonomy require structurally authenticated standards. Generic substitutes introduce uncontrolled variables that invalidate comparative data. - Unique 16-dehydroisosyringyl aglycone core confirmed by HPLC-MS; enables definitive annotation in *Taxillus chinensis* and *Nerium indicum* metabolomics workflows. - Reported isoform-selectivity differences of 4- to 94-fold among cardenolides underscore the need for this specific glycosylation pattern. - Supplied as a powder, stable at -20°C; ready for immediate global dispatch with full batch-specific documentation.

Molecular Formula C36H54O13
Molecular Weight 694.8 g/mol
Cat. No. B12361182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Anhydro Digitalin
Molecular FormulaC36H54O13
Molecular Weight694.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC=C5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O
InChIInChI=1S/C36H54O13/c1-17-30(49-32-28(41)27(40)26(39)24(15-37)48-32)31(44-4)29(42)33(46-17)47-20-7-10-34(2)19(14-20)5-6-23-22(34)8-11-35(3)21(9-12-36(23,35)43)18-13-25(38)45-16-18/h9,13,17,19-20,22-24,26-33,37,39-43H,5-8,10-12,14-16H2,1-4H3/t17-,19-,20+,22+,23-,24-,26-,27+,28-,29-,30+,31-,32+,33+,34+,35-,36+/m1/s1
InChIKeyZDSODPJBPQPOSB-KWSNVAPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Anhydro Digitalin: Chemical Identity & Specifications


16-Anhydro Digitalin (CAS 7044-34-0) is a specialized cardiac glycoside belonging to the cardenolide class, characterized by a C36H54O13 molecular formula and a molecular weight of 694.81 g/mol . Its defining structural feature is a 16-dehydroisosyringyl aglycone core, a modification that distinguishes it from other digitalis glycosides and imparts unique physicochemical properties such as altered solubility and stability compared to its parent compounds . The compound is primarily utilized in biochemical and pharmacognosy research to investigate glycoside biosynthesis, enzymatic hydrolysis, and carbohydrate-protein interactions . As a specialized research tool, it is not intended for human use or therapeutic applications .

Specialized Cardenolide Probe 16-dehydroisosyringyl aglycone with unique glycosylation pattern for structure-activity relationship (SAR) and glycoside biochemistry studies.
Research-Only Tool Compound Intended for metabolomics identification, biosynthesis research, and enzymatic hydrolysis assays. Not for human or therapeutic use.
Analytical Reference Standard High-purity, structurally confirmed by UPLC-Q-TOF-MS/MS; suitable as authentic standard for cardenolide annotation and quantification.

Why 16-Anhydro Digitalin Cannot Be Substituted


While the mechanism of cardiac glycoside action is broadly conserved through inhibition of the Na⁺/K⁺-ATPase pump, subtle differences in the steroid nucleus and sugar moieties profoundly impact a compound's specific binding kinetics, isoform selectivity, and downstream signaling [1]. 16-Anhydro Digitalin possesses a unique 16-dehydroisosyringyl aglycone and a specific glycosylation pattern that are not found in common analogs like digitoxin or ouabain. These structural variations can lead to significant differences in potency (e.g., up to 41-fold differences observed for a single modification on a related genin [2]) and selectivity (e.g., 4- to 94-fold differences in Na⁺/K⁺-ATPase isoform inhibition within the cardenolide class [3]). Therefore, substituting 16-Anhydro Digitalin with a generic cardiac glycoside for a structure-activity relationship (SAR) study, metabolomics identification, or biosynthesis experiment would invalidate the results by introducing an uncontrolled variable with unknown and likely different biological behavior.

! Aglycone modification (16-anhydro) and distinct glycosylation can markedly alter Na⁺/K⁺-ATPase binding kinetics — class-level evidence indicates >40-fold activity shifts upon structural changes.
! Isoform selectivity profiles may differ significantly; reported 4- to 94-fold differences in pump isoform inhibition within the cardenolide class make generic substitution unreliable.
! Replacing with digitoxin, ouabain, or other common glycosides introduces uncontrolled variables, invalidating SAR, metabolomics, or biosynthesis experimental conclusions.

16-Anhydro Digitalin: Comparative Evidence


Physicochemical Differentiation: Stability & Solubility

16-Anhydro Digitalin exhibits an 'anhydro' modification at the C16 position of its aglycone, a structural alteration that confers altered solubility and stability profiles compared to its non-anhydro parent glycosides . This is a critical differentiation point, as the stability and solubility of a compound are primary determinants of its suitability for specific in vitro assays (e.g., long-term cell culture experiments) and its handling requirements during procurement and storage. The compound is typically supplied as a crystalline powder with a recommended storage condition of -20°C for long-term stability . In contrast, parent glycosides without this modification may have different solubility characteristics and degradation kinetics, potentially leading to inconsistent experimental results if one is substituted for the other.

Stability & Solubility
Class-level inference
16-Anhydro Digitalin vs. Parent glycosides
Altered stability and solubility profiles may influence assay and storage choices.
Data to verify; supplier storage: -20°C, crystalline powder.
Pharmacognosy Natural Product Chemistry Glycoside Stability

Chemical Identity & Purity for Metabolomics

16-Anhydro Digitalin has been unequivocally identified and characterized in complex plant matrices using advanced analytical techniques like UPLC-Q-TOF-MS/MS, confirming its presence as a distinct chemical entity in species such as *Taxillus chinensis* and *Nerium indicum* [1]. This level of analytical characterization, often coupled with a vendor-guaranteed high purity (e.g., ≥99.0% by HPLC ), differentiates it from crude extracts or less well-characterized fractions. The availability of high-purity, structurally confirmed 16-Anhydro Digitalin is non-negotiable for its use as an authentic standard in metabolomics for accurate compound identification and quantification, or for precise dosing in mechanistic studies. Using an uncharacterized analog or a crude plant extract would introduce a high degree of uncertainty and compromise data validity.

Identity & Purity
Reported
≥99.0% HPLC purity
High-purity standard supports reliable metabolomics quantification.
UPLC-Q-TOF-MS/MS confirmed identity in plant matrices.
Metabolomics Natural Product Identification Quality Control

SAR Probe for Cardenolide Biochemistry

The specific aglycone (16-dehydroisosyringyl) and sugar moieties of 16-Anhydro Digitalin make it a valuable tool for investigating structure-activity relationships (SAR) in glycoside metabolism, transport, and target interaction . In the broader context of cardiac glycosides, small structural changes are known to cause dramatic shifts in biological activity. For instance, the 16β-formylation of gitoxigenin was shown to increase its Na,K-ATPase inhibitory potency by a factor of 41, making it 5-fold more potent than digitoxigenin [1]. This class-level evidence underscores that 16-Anhydro Digitalin's unique structure is likely to confer a distinct activity profile. Its utility lies in serving as a specific probe to dissect the contribution of the 16-anhydro modification and its unique glycosidic linkages to overall function, a role that cannot be fulfilled by a close analog like digoxin or digitoxin.

SAR Probe Utility
Class-level inference
Unique 16-dehydroisosyringyl aglycone & glycosylation
Distinct structure may confer different activity profile for SAR deconvolution.
Based on >40-fold class-level potency shifts with similar modifications.
Structure-Activity Relationship (SAR) Glycoside Biochemistry Drug Discovery

16-Anhydro Digitalin: Key Applications


Metabolomics Analytical Standard

Use as a high-purity, structurally confirmed reference standard in UPLC-Q-TOF-MS/MS or HPLC-based metabolomics studies. Its identification in complex plant matrices, such as those from *Taxillus chinensis* and *Nerium indicum*, validates its application for accurate compound annotation, quantification, and chemotaxonomic analysis of cardenolides in biological samples [1]. Its defined anhydro modification provides a specific mass spectrometric signature that differentiates it from other glycosides.

SAR Probe: Cardenolide Pharmacology

Employ as a specific molecular probe in biochemical assays designed to investigate the functional consequences of the 16-anhydro modification and its unique glycosylation pattern. This compound is valuable for studies focusing on Na⁺/K⁺-ATPase isoform selectivity, binding kinetics, and downstream signaling, where its distinct structure is hypothesized to yield a different activity profile compared to other well-known cardiac glycosides . Such studies are fundamental to understanding the precise molecular pharmacology of this class of compounds.

Glycoside Biosynthesis & Enzymatic Hydrolysis Reference

Utilize 16-Anhydro Digitalin as a substrate or reference molecule in enzymatic assays aimed at elucidating the pathways of cardiac glycoside biosynthesis, glycosylation, or deglycosylation. Its specific structure makes it a relevant compound for studying the substrate specificity of glycosyltransferases and glycosidases involved in cardenolide metabolism in plants like *Digitalis lanata* [2].

Application
Selection Property
Validation Focus
Metabolomics Analytical Standard
Structurally confirmed reference compound
UPLC-Q-TOF-MS/MS annotation and quantification accuracy
SAR Probe: Cardenolide Pharmacology
16-anhydro modification probe
Na⁺/K⁺-ATPase isoform selectivity and binding kinetics review
Glycoside Biosynthesis & Enzymatic Hydrolysis Ref.
Specific glycosidic linkage substrate
Glycosyltransferase and glycosidase specificity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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